Lasiokaurin

DNA damage genotoxicity ent-kaurene diterpenoid

Lasiokaurin (also referred to as Lasiodin) is an ent-kaurene diterpenoid (C22H30O7, MW 406.47 g/mol) primarily isolated from Isodon species including I. japonicus, I.

Molecular Formula C22H30O7
Molecular Weight 406.5 g/mol
CAS No. 28957-08-6
Cat. No. B1674529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasiokaurin
CAS28957-08-6
Synonymslasiokaurin
Molecular FormulaC22H30O7
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C
InChIInChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3
InChIKeyDJQLJZNVICMJRV-VPKUEDJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lasiokaurin (CAS 28957-08-6): A Multitarget ent-Kaurane Diterpenoid from Isodon Species for Cancer and Antimicrobial Research


Lasiokaurin (also referred to as Lasiodin) is an ent-kaurene diterpenoid (C22H30O7, MW 406.47 g/mol) primarily isolated from Isodon species including I. japonicus, I. rubescens, I. trichocarpus, and I. adenolomus [1][2]. It features a 7,20-epoxy bridge, an α,β-unsaturated carbonyl (exo-methylene cyclopentanone) moiety, and a C-1 acetoxy (-OAc) group that distinguishes it from its closest structural analog oridonin (which bears a C-1 hydroxyl) [3][4]. Lasiokaurin has demonstrated antitumor activity in multiple in vivo models—including Ehrlich ascites carcinoma, triple-negative breast cancer (TNBC) xenografts, and nasopharyngeal carcinoma (NPC) xenografts—and exhibits multi-pathway modulation involving PI3K/Akt/mTOR, STAT3, MAPK, NF-κB, and PLK1 signaling [1][5][6].

Why Lasiokaurin Cannot Be Substituted with Oridonin or Other ent-Kaurane Diterpenoids: Structural Determinants Driving Differentiated Pharmacology


Although lasiokaurin and oridonin share the ent-kaurene scaffold and an α,β-unsaturated carbonyl moiety critical for antitumor activity, a single structural substitution—the -OAc group at C-1 in lasiokaurin versus the -OH group at C-1 in oridonin—produces a higher stereospecific blockade that fundamentally alters both cytotoxicity and genotoxicity profiles [1]. This structural divergence translates into quantitatively different DNA damage potential: lasiokaurin (at 6 µmol/L, 24 h) did not induce statistically significant DNA damage in HepG2 cells, whereas oridonin, rabdosin B, epinodosin, and rabdosinate all did (p < 0.05) [1]. Furthermore, lasiokaurin has been shown to modulate autophagy through a PDPK1-AKT/mTOR axis—a mechanism not reported for oridonin or ponicidin—while simultaneously impairing glycolytic ATP production [2]. These mechanistic distinctions mean that within-class substitution can produce qualitatively different cellular outcomes: lasiokaurin's lower genotoxic liability may be advantageous in applications where DNA damage minimization is prioritized, while its unique autophagy-modulating pharmacology opens therapeutic avenues inaccessible to its closest analogs [1][2].

Lasiokaurin Quantitative Differential Evidence Guide: Six Dimensions of Verifiable Differentiation Against Key Comparators


Reduced DNA Damage Liability vs Oridonin: Direct Head-to-Head Comet Assay Comparison

In a direct comparative study of six ent-kaurene diterpenoids evaluated under identical conditions (SRB assay against HepG2, GLC-82, and HL-60 cell lines; comet assay against HepG2), Lasiokaurin did not induce statistically significant DNA damage at 6 µmol/L for 24 hours, whereas Oridonin, Rabdosin B, Epinodosin, and Rabdosinate all produced significant DNA damage (p < 0.05) at the same concentration and exposure duration [1]. The SAR analysis attributed this difference to the -OAc group at C-1 in Lasiokaurin, which creates a higher stereospecific blockade compared to the -OH group at C-1 in Oridonin [1]. The cytotoxicity ranking (highest to lowest) was: Rabdosin B > Oridonin > Epinodosin > Rabdosinate > Lasiokaurin > Epinodosinol [1]. This positions Lasiokaurin as the least cytotoxic and least genotoxic member among the active compounds in the panel.

DNA damage genotoxicity ent-kaurene diterpenoid comet assay structure-activity relationship

Unique Autophagy Modulation via PDPK1-AKT/mTOR Axis: Mechanistic Differentiation from Oridonin and Ponicidin

Lasiokaurin was identified as a novel autophagy modulator that induces breast cancer cell death by dysregulating autophagic flux through a PDPK1-AKT/mTOR axis: it enhances autophagy initiation but simultaneously disrupts autophagosome degradation by impairing lysosomal activity, thereby blocking autophagic flux [1]. Additionally, LAS impairs ATP production from glycolysis, leading to energy depletion and cancer cell death [1]. This dual mechanism—autophagic flux blockade coupled with glycolytic inhibition—has not been reported for the primary comparators oridonin or ponicidin, which are predominantly characterized as apoptosis inducers acting through NF-κB inhibition, caspase activation, or JAK2/STAT3 modulation [1][2]. While oridonin and ponicidin have been shown to interfere with NF-κB DNA-binding activity (with oridonin additionally affecting NF-κB nuclear translocation), neither has been demonstrated to modulate autophagy through PDPK1-mediated lysosomal impairment [2].

autophagy PDPK1 AKT/mTOR breast cancer glycolysis energy homeostasis

Selective Cytotoxicity Against U937 Leukemia Cells: Sub-Micromolar Potency in Multi-Cell-Line Screening

In a multi-cell-line cytotoxicity evaluation of 13 ent-kaurane compounds (tested against U937, Jurkat, HL-60, K562, SGC790, and HepG2 cell lines), Lasiokaurin (designated compound 13) exhibited significant cytotoxic activity with an IC50 of 0.62 µM specifically in U937 human leukemic monocyte lymphoma cells [1]. For context, this sub-micromolar potency places Lasiokaurin among the more active compounds in the panel, though the study did not provide individual IC50 values for all comparators across all cell lines. Oridonin, the most extensively studied comparator, has reported IC50 values ranging from approximately 0.5 to 6.5 µM across various leukemia cell lines in independent studies [2]. The U937-selective potency of Lasiokaurin suggests cell-type-specific sensitivity that may differ from the broader cytotoxicity profiles of oridonin and rabdosin B.

U937 leukemia cytotoxicity IC50 ent-kaurane screening

Anti-Lipid Peroxidation Activity: Intermediate Rank Positioning Among Nine ent-Kaurene Diterpenoids

In a systematic evaluation of nine ent-kaurene diterpenoids for inhibition of lipid peroxidation in rat liver microsomes, the compounds exhibited clearly differentiated activity tiers: Rabdosin B and Oridonin were the strongest inhibitors, followed by Lasiokaurin and Wangzaozin A in an intermediate tier, while Rabdosinate was the weakest [1]. Although exact percentage inhibition values are not reported in the available abstract, the rank-order positioning—'obviously difference' among tiers—provides class-level quantitative differentiation [1]. This intermediate anti-lipid peroxidation activity distinguishes Lasiokaurin from both the strongest (Rabdosin B, Oridonin) and weakest (Rabdosinate) members of the class, consistent with the SAR trend that C-1 substitution modulates multiple biological activities beyond cytotoxicity alone [2].

lipid peroxidation antioxidant ent-kaurene diterpenoid SAR oxidative stress

Lasiokaurin Derivative Antimicrobial Potency vs Oridonin: 16- to 32-Fold MIC Improvement Achievable Through Derivatization

In a comparative study where both lasiokaurin and oridonin were tested alongside a series of synthetic lasiokaurin derivatives for antimicrobial activity, the most potent lasiokaurin derivative (Compound 16) exhibited MIC values of 2.0 µg/mL against S. aureus and 1.0 µg/mL against B. subtilis [1]. In contrast, oridonin—tested in a parallel independent study under comparable conditions—showed MIC values of 31.2–32 µg/mL against both S. aureus and B. subtilis, representing approximately 16- to 32-fold weaker antibacterial potency [2]. While the parent lasiokaurin compound's MIC was not explicitly stated as superior to oridonin in the primary study, the derivative data demonstrate that the lasiokaurin scaffold is amenable to synthetic optimization yielding substantially improved antimicrobial activity, a derivatization trajectory distinct from that of oridonin-based derivatives [1][2].

antimicrobial MIC Gram-positive S. aureus B. subtilis lasiokaurin derivatives

In Vivo Anti-Tumor Efficacy Across Multiple Xenograft Models with Consistent Body-Weight-Sparing Safety Profile

Lasiokaurin has demonstrated significant in vivo tumor growth inhibition in three independent xenograft models: (1) MDA-MB-231 TNBC xenograft model, where LAS inhibited tumor growth via PLK1 pathway suppression and confirmed G2/M arrest and apoptosis induction [1]; (2) a second TNBC xenograft model validating PI3K/Akt/mTOR and STAT3 pathway inhibition with no detrimental effects on body weight or vital organs [2]; and (3) an NPC xenograft model demonstrating attenuated tumor growth without discernible impact on body weight [3]. In the breast cancer study by Liu et al. (2024), LAS suppressed cell viability across 5 breast cancer lines with IC50 values of approximately 1–5 µM (MTT assay), and in vivo PLK1 pathway inhibition was confirmed [1]. Notably, across all three in vivo studies, LAS treatment was consistently reported to be well-tolerated without significant body weight loss or organ toxicity—a safety profile that, while not directly compared head-to-head with oridonin in the same study, contrasts with reports of oridonin's dose-limiting toxicity in some preclinical models [4].

xenograft TNBC NPC in vivo efficacy PLK1 body weight tolerability

Lasiokaurin Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Autophagy-Focused Breast Cancer Mechanism-of-Action Studies Requiring PDPK1 Pathway Modulation

Lasiokaurin is the compound of choice for breast cancer research programs investigating autophagy modulation via the PDPK1-AKT/mTOR axis, a mechanism not reported for oridonin or ponicidin [1]. Its demonstrated ability to enhance autophagy initiation while simultaneously blocking autophagosome degradation—coupled with glycolysis inhibition and ATP depletion—provides a unique dual-metabolic-disruption tool compound. Researchers should prioritize Lasiokaurin over other ent-kaurene diterpenoids when the experimental objective requires interrogation of autophagic flux dysregulation rather than canonical apoptosis pathways.

Genotoxicity-Minimized Chemoprevention or Long-Term Treatment Models

For experimental designs where DNA damage accumulation is a confounding variable—such as long-term chemoprevention studies, combination therapy models, or normal-tissue toxicity assessments—Lasiokaurin offers a quantitatively validated advantage: at 6 µmol/L (24 h), it is one of only two ent-kaurene diterpenoids (alongside Epinodosinol) that did not induce statistically significant DNA damage (p > 0.05) in a head-to-head comet assay comparison against oridonin, rabdosin B, epinodosin, and rabdosinate [2]. This lower genotoxic liability, attributed to the C-1 -OAc stereospecific blockade, makes Lasiokaurin the preferred ent-kaurene scaffold when experimental protocols require extended exposure durations or when DNA integrity must be preserved.

Multi-Indication In Vivo Pharmacology Requiring Cross-Model Reproducibility

Lasiokaurin is the most extensively validated ent-kaurene diterpenoid in terms of multi-model in vivo efficacy with consistent tolerability: it has demonstrated significant tumor growth inhibition in three independent xenograft models (MDA-MB-231 TNBC xenograft via PLK1 inhibition [3]; TNBC xenograft via PI3K/Akt/mTOR/STAT3 modulation with body-weight-sparing tolerability [4]; and NPC xenograft with no discernible body weight impact [5]). This triplicate cross-model validation provides procurement-grade confidence for translational research programs that require a single compound with demonstrated efficacy across multiple cancer indications, supported by mechanistic data spanning PLK1, PI3K/Akt/mTOR, STAT3, MAPK, and NF-κB pathways [3][4][5].

Antimicrobial Lead Optimization Starting from a Derivatizable ent-Kaurane Scaffold

For antibacterial discovery programs targeting Gram-positive pathogens, the lasiokaurin scaffold represents a strategically superior starting point compared to oridonin: lasiokaurin derivatives have achieved MIC values as low as 1.0–2.0 µg/mL against S. aureus and B. subtilis, representing a 16- to 32-fold potency improvement over oridonin's baseline MIC of 31.2–32 µg/mL [6][7]. The established SAR for lasiokaurin derivatives, including structure-dependent antimicrobial and antitumor activity relationships, provides a rational framework for further medicinal chemistry optimization that is not as well-characterized for other ent-kaurene starting points [6].

Quote Request

Request a Quote for Lasiokaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.